beta-Lecithin - 5655-10-7

beta-Lecithin

Catalog Number: EVT-1549428
CAS Number: 5655-10-7
Molecular Formula: C44H88NO8P
Molecular Weight: 790.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Lecithin, a type of phospholipid, is primarily derived from natural sources such as soybeans, egg yolk, and sunflower seeds. It consists mainly of phosphatidylcholine, which is crucial for various biological functions. The compound plays a significant role in cell membrane structure and function, acting as an emulsifier in food products and a stabilizer in pharmaceuticals.

Source

The predominant source of beta-lecithin is soybean oil, although it can also be extracted from egg yolks and other plant oils. The extraction methods vary, including organic solvent extraction, supercritical fluid extraction, and enzymatic hydrolysis, each yielding different purity levels and efficiencies .

Classification

Beta-Lecithin is classified under phospholipids, which are essential components of cell membranes. It is characterized by its amphiphilic nature, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This unique structure allows it to form micelles and liposomes, making it valuable in various applications.

Synthesis Analysis

Methods

  1. Organic Solvent Extraction: This traditional method employs solvents like ethanol to extract lecithin from sources such as egg yolk or soybeans. The efficiency can reach up to 93% under optimal conditions but may leave residual solvents .
  2. Supercritical Fluid Extraction: Utilizing supercritical carbon dioxide allows for higher purity extraction (up to 98%). This method requires careful control of temperature and pressure .
  3. Enzymatic Hydrolysis: By using proteases, this method breaks down proteins to enhance lecithin extraction efficiency. Optimal conditions include a 95% ethanol solution at 35°C for two hours .
  4. Column Chromatography: This technique separates lecithin based on its adsorption properties using silica gel or alumina as stationary phases. It is effective for achieving high purity but has limitations in processing volume and solvent consumption .
  5. Membrane Separation: A newer approach that uses natural or synthetic membranes to selectively permeate components based on pressure or concentration differences .
Molecular Structure Analysis

Structure

Beta-Lecithin primarily consists of phosphatidylcholine, which has the following general structure:

  • Glycerol backbone
  • Two fatty acid chains
  • A phosphate group linked to choline

The molecular formula for phosphatidylcholine is typically represented as C22H46NO8PC_{22}H_{46}NO_8P.

Data

The structural characteristics can be analyzed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and High-Performance Liquid Chromatography (HPLC), which help in determining the purity and composition of lecithin extracts .

Chemical Reactions Analysis

Reactions

Beta-lecithin undergoes various chemical reactions typical of phospholipids:

  1. Hydrolysis: In the presence of water and enzymes like phospholipase A2, lecithin can be hydrolyzed into lysophosphatidylcholine and free fatty acids.
  2. Transphosphatidylation: This reaction involves the transfer of the phosphatidyl group from one alcohol to another, modifying the lecithin structure for specific applications .
  3. Oxidation: Lecithins are susceptible to oxidative degradation, which can affect their functionality in food systems.

Technical Details

The stability of beta-lecithin in various environments can be influenced by factors such as temperature, pH, and the presence of antioxidants.

Mechanism of Action

Process

Beta-lecithin functions primarily as an emulsifier due to its amphiphilic nature. This property allows it to stabilize oil-water mixtures by reducing surface tension at the interface between the two phases.

Data

In biological systems, beta-lecithin plays a role in membrane fluidity and permeability, facilitating the transport of nutrients and signaling molecules across cell membranes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a yellowish-brown viscous liquid or a powder.
  • Solubility: Soluble in organic solvents like ethanol; insoluble in water.
  • Melting Point: Varies depending on the fatty acid composition but generally ranges around 30°C.

Chemical Properties

  • pH Stability: Beta-lecithin remains stable across a wide pH range (4-8).
  • Oxidative Stability: Susceptible to oxidation when exposed to light and air; antioxidants are often added to formulations to enhance stability .
Applications

Scientific Uses

  1. Food Industry: Used as an emulsifier in margarine, chocolate, and dressings.
  2. Pharmaceuticals: Acts as a stabilizer in drug formulations and delivery systems.
  3. Cosmetics: Employed in creams and lotions for its moisturizing properties.
  4. Nutraceuticals: Incorporated into dietary supplements for its potential health benefits related to lipid metabolism and cognitive function .

Beta-lecithin's versatility across industries highlights its importance as a functional ingredient with numerous applications driven by its unique chemical properties.

Properties

CAS Number

5655-10-7

Product Name

beta-Lecithin

IUPAC Name

1,3-di(octadecanoyloxy)propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C44H88NO8P

Molecular Weight

790.1 g/mol

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(53-54(48,49)52-39-38-45(3,4)5)41-51-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3

InChI Key

QVOSSHZMHWUKKG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C

Synonyms

1,3-distearoylglycero-2-phosphocholine
beta-lecithin
beta-lecithin, (R)-isome

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C

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